molecular formula C14H12ClN5S B12139157 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12139157
M. Wt: 317.8 g/mol
InChI Key: AUVAYNIAJJUPNJ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 3-chlorobenzylthio group at position 3 and a 2-pyridyl substituent at position 5 of the triazole core. This compound belongs to a class of heterocyclic molecules renowned for their structural versatility and bioactivity, particularly in antimicrobial and enzyme-targeting applications .

Properties

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2

InChI Key

AUVAYNIAJJUPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound can be synthesized by reacting the corresponding ketone with thiourea under alkaline conditions.

  • The reaction typically takes place in methanol or ethanol at elevated temperatures.
  • After the reaction, the product can be purified through methods such as crystallization or extraction.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: May have applications in drug discovery.

      Industry: Used in the development of agrochemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is not fully elucidated.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Structural Variations and Substituent Effects

    Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives

    Compound Name Substituents (Position 3 and 5) Key Functional Groups
    Target Compound 3-(3-Cl-benzylthio), 5-(2-pyridyl) Chlorophenyl, pyridine, thioether
    5-(4-Chlorophenyl)-3-[(3-Cl-benzyl)thio] analog 3-(3-Cl-benzylthio), 5-(4-Cl-phenyl) Chlorophenyl, thioether
    5-(6-Cl-pyridin-3-yl methyl)-4-phenyl analog 5-(6-Cl-pyridinyl methyl), 4-phenyl Chloropyridine, phenyl
    S-Alkyl 4-(4-Cl-phenyl)-5-(pyrrole-2-yl) 3-(alkylthio), 5-(pyrrole-2-yl) Pyrrole, alkylthio
    3-(Thiophen-2-ylmethyl)-4-amine 3-(alkylthio), 5-(thiophen-2-ylmethyl) Thiophene, alkylthio
    • Pyridyl vs.
    • Thioether Linkages : The 3-chlorobenzylthio group enhances steric bulk and electron-withdrawing effects compared to smaller alkylthio groups (e.g., methylthio in ), which may influence metabolic stability .

    Antibacterial Effects :

    • The 6-chloropyridinyl methyl analog () exhibited moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli. The target compound’s pyridyl group may enhance activity due to improved solubility and membrane penetration .
    • Thiophene-containing triazoles () showed lower activity (MIC > 64 µg/mL), suggesting that electron-rich heterocycles like pyridine are more favorable .

    Molecular Docking and ADME Profiles :

    • Pyrrole-containing triazoles () demonstrated strong binding to bacterial dihydrofolate reductase (DHFR) via π-π stacking. The target compound’s pyridyl group could similarly interact with DHFR but may exhibit higher solubility due to the polar nitrogen atom .
    • ADME predictions for chlorophenyl analogs () indicate high logP values (~3.5), whereas the pyridyl group in the target compound may reduce logP (~2.8), enhancing bioavailability .
    Physicochemical Properties

    Table 2: Comparative Physicochemical Properties

    Property Target Compound 5-(4-Cl-phenyl) Analog Pyrrole Derivative
    Molecular Weight (g/mol) 357.8 372.3 345.4
    Calculated logP ~2.8 ~3.5 ~2.2
    Water Solubility (mg/mL) ~0.15 ~0.05 ~0.3
    • Thiophene derivatives () exhibit even lower solubility (~0.02 mg/mL) due to their nonpolar nature .

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